molecular formula C12H14O3 B13694095 Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate

Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate

Cat. No.: B13694095
M. Wt: 206.24 g/mol
InChI Key: IGDZPWAFTOXHOG-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group attached to a 3,5-dimethylphenyl ring and a 2-oxopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate typically involves the esterification of 3,5-dimethylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid

    Reduction: 3-(3,5-Dimethylphenyl)-2-hydroxypropanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate
  • 3,5-Dimethylbenzoic acid
  • 3,5-Dimethylphenylacetic acid

Uniqueness

Methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O3/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3

InChI Key

IGDZPWAFTOXHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)C(=O)OC)C

Origin of Product

United States

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